N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound that features a benzo[d]thiazole core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminobenzothiazole and 5-chlorothiophene-2-carboxylic acid.
Condensation Reaction: The 2-aminobenzothiazole undergoes a condensation reaction with 5-chlorothiophene-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond.
Methoxylation: The intermediate product is then subjected to methoxylation using methoxyethyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.
Purification: The final product is purified using techniques like column chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, antibacterial, and antifungal agent due to its heterocyclic structure.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide can be compared with other similar compounds:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents, leading to variations in their biological activities.
Thiophene Derivatives: Compounds such as 5-chlorothiophene-2-carboxylic acid and 2-methoxythiophene have similar thiophene rings but differ in their functional groups, affecting their reactivity and applications.
Amide Derivatives: Other amides like N-(2-methoxyethyl)benzamide and N-(5-chlorothiophen-2-yl)benzamide have different substituents, influencing their chemical properties and uses.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S2/c1-20-10(12-6-7-13(16)21-12)8-17-14(19)15-18-9-4-2-3-5-11(9)22-15/h2-7,10H,8H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQZMUJFUQDYLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NC2=CC=CC=C2S1)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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